molecular formula C19H13ClN4O2 B3457418 N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide

Cat. No. B3457418
M. Wt: 364.8 g/mol
InChI Key: GXFJFLXSFPMKLI-VQHVLOKHSA-N
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Description

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that makes it useful for a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide involves its ability to bind to specific targets such as lipid droplets and amyloid fibrils. Once bound, the compound emits a fluorescent signal that can be detected using various techniques such as confocal microscopy or fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to selectively label lipid droplets in live cells. This labeling can be used to study the dynamics of lipid droplets in various cellular processes such as lipid metabolism and storage. Additionally, this compound has been shown to have potential applications in the detection and imaging of amyloid fibrils in various diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide is its high selectivity for specific targets such as lipid droplets and amyloid fibrils. This selectivity makes it a valuable tool for studying these targets in various biological systems. However, one of the limitations of this compound is its potential toxicity to cells. This toxicity must be carefully considered when using this compound in lab experiments.

Future Directions

There are several future directions for research involving N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide. One potential direction is the development of new fluorescent probes based on this compound for the detection of other targets in biological systems. Another direction is the development of new methods for the synthesis and purification of this compound to improve its efficiency and yield. Additionally, further studies are needed to fully understand the toxicity and potential side effects of this compound in various biological systems.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide has been studied for its potential applications in scientific research. One of the most promising applications is in the field of fluorescent microscopy. This compound has been shown to be a highly effective fluorescent probe for the detection of lipid droplets in live cells. It has also been used as a fluorescent probe for the detection of amyloid fibrils in vitro and in vivo.

properties

IUPAC Name

(E)-N-[2-(3-chlorophenyl)benzotriazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2/c20-13-3-1-4-15(11-13)24-22-17-8-6-14(12-18(17)23-24)21-19(25)9-7-16-5-2-10-26-16/h1-12H,(H,21,25)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFJFLXSFPMKLI-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide
Reactant of Route 4
N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide

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